molecular formula C11H10N2O2 B1512680 4-(4-Aminophenoxy)pyridin-2(1H)-one CAS No. 1041861-94-2

4-(4-Aminophenoxy)pyridin-2(1H)-one

Cat. No.: B1512680
CAS No.: 1041861-94-2
M. Wt: 202.21 g/mol
InChI Key: DWRNYMHYGWVLRE-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenoxy)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRNYMHYGWVLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856005
Record name 4-(4-Aminophenoxy)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041861-94-2
Record name 4-(4-Aminophenoxy)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the Pyridin 2 1h One Scaffold in Contemporary Chemical Synthesis

The pyridin-2(1H)-one motif is a privileged scaffold in medicinal chemistry, prized for its versatile chemical properties and its presence in a number of FDA-approved drugs. nih.govresearchgate.net This six-membered heterocyclic ring system is characterized by a nitrogen atom and a carbonyl group, which can exist in tautomeric equilibrium with its corresponding hydroxypyridine form, though the pyridone form is generally favored under physiological conditions. nih.gov

The significance of the pyridin-2(1H)-one scaffold stems from several key attributes. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors. nih.gov This ability to mimic peptide bonds makes it a valuable component in the design of nonpeptidic mimics. researchgate.net Furthermore, the pyridinone ring is considered a bioisostere for various other cyclic structures, including phenyl, pyridine (B92270), and pyrimidine (B1678525) rings, allowing chemists to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, by incorporating this scaffold. researchgate.netnih.gov

The derivatizable nature of the pyridinone ring, with multiple positions available for substitution, provides a platform for the synthesis of diverse chemical libraries. nih.gov This adaptability has led to its incorporation in a wide array of compounds with various pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. nih.gov

Overview of Research Trajectories for the 4 4 Aminophenoxy Pyridin 2 1h One Core Structure

Established Synthetic Routes to the this compound Framework

The synthesis of the this compound structure is primarily achieved through key reactions that form the ether linkage and establish the amine functionality. These methods often build upon a pre-formed pyridinone or pyridine (B92270) ring.

Nucleophilic Aromatic Substitution Strategies (e.g., Etherification)

A cornerstone in the synthesis of the target molecule is the formation of the diaryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a pyridine derivative bearing a suitable leaving group at the C-4 position with a phenoxide nucleophile. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic attack. nih.govresearchgate.net

A common strategy involves reacting a 4-substituted picolinamide (B142947) derivative with 4-aminophenol (B1666318). For instance, an intermediate like 4-chloro-N-methyl-2-picolinamide can be treated with 4-aminophenol in the presence of a strong base, such as potassium tert-butoxide, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). nih.gov The base deprotonates the hydroxyl group of 4-aminophenol to generate a more potent phenoxide nucleophile, which then displaces the leaving group (e.g., chloride) on the pyridine ring to form the desired ether linkage, yielding 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate can then be further processed to the final pyridone.

The general mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex, although some studies suggest that concerted mechanisms may also be common, particularly for heterocyclic systems. researchgate.netcrdeepjournal.org The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. researchgate.net

Reductive Amination and Hydrogenation Approaches

The introduction of the amino group on the phenoxy moiety is typically accomplished by the reduction of a corresponding nitro group. This approach involves synthesizing a 4-(4-nitrophenoxy)pyridin-2(1H)-one intermediate, which is then subjected to reduction. This two-step sequence is a robust and widely used method for preparing arylamines. fzgxjckxxb.com

Several reducing agents and conditions can be employed for the nitro group reduction.

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like palladium on carbon (Pd/C) or platinum. wikipedia.org For example, a nitro-substituted precursor can be hydrogenated to provide the desired amine. wikipedia.org

Metal/Acid Reduction: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium. fzgxjckxxb.com The reduction of 4-nitropyridine-N-oxide with iron powder in the presence of acids like acetic acid or mineral acids has been shown to produce 4-aminopyridine (B3432731) in high yields. ijirset.com Tin(II) chloride (SnCl₂) is another mild and effective reagent, particularly useful when other reducible functional groups are present in the molecule. fzgxjckxxb.com

Reductive amination is another powerful tool for amine synthesis, typically involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. fzgxjckxxb.comslideshare.net While direct formation of the primary aminophenoxy group via this route is less common for this specific target, the principles of reduction are central to the synthetic strategy.

Multi-Step Conversions from Pyridine-2-carboxylic Acid Derivatives

Pyridine-2-carboxylic acids (picolinic acids) and their derivatives serve as versatile starting materials for constructing the this compound scaffold. A representative multi-step synthesis illustrates this approach effectively. nih.gov

The synthesis can begin with a picolinic acid, which is first converted to its acid chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF. nih.gov The resulting acid chloride is a highly reactive intermediate that can be readily converted to the corresponding picolinamide through reaction with an amine, such as methylamine. nih.gov

This picolinamide intermediate, now containing the necessary C-2 functional group, must be functionalized at the C-4 position. If the starting picolinic acid is not already substituted at the 4-position, a halogenation step is required to introduce a leaving group. The subsequent nucleophilic aromatic substitution with 4-aminophenol, as described in section 2.1.1, yields the key diaryl ether intermediate. nih.gov The final conversion to the pyridin-2(1H)-one is the last step in the sequence.

StepReactantReagent(s)ProductReference
1Picolinic AcidSOCl₂, DMFPicolinoyl chloride nih.gov
2Picolinoyl chlorideMethylamine, THFN-methylpicolinamide nih.gov
34-chloro-N-methylpicolinamide4-Aminophenol, K-tBuO, DMF4-(4-aminophenoxy)-N-methylpicolinamide nih.gov

Specialized Reaction Conditions and Catalysis in Synthesis

To enhance reaction efficiency, yield, and sustainability, specialized reaction conditions and catalysts are employed in the synthesis of pyridinone frameworks.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. crdeepjournal.orgnih.gov By using microwave heating, reaction times can be dramatically reduced from hours to minutes. crdeepjournal.org This method has been successfully applied to Yamamoto couplings for synthesizing polymers containing triarylamine motifs and for the synthesis of quinazolinone derivatives, demonstrating its utility in heterocyclic chemistry. crdeepjournal.orgnih.gov The application of microwave heating to the nucleophilic aromatic substitution or other steps in the synthesis of this compound could offer significant advantages in terms of speed and efficiency. crdeepjournal.org

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). In the context of the etherification step (see 2.1.1), where an aqueous or solid phenoxide salt reacts with a halogenated pyridine dissolved in an organic solvent, a phase-transfer catalyst can be highly beneficial. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from its phase into the organic phase where the reaction occurs. This can lead to faster reactions, milder conditions, and increased yields by avoiding the need for expensive, anhydrous polar aprotic solvents.

Synthesis of Key Intermediates for this compound Derivatives

The successful synthesis of the target compound relies heavily on the availability of appropriately functionalized precursors, particularly halogenated pyridines.

Preparation of Halogenated Pyridine Precursors

Introducing a halogen atom, typically chlorine or bromine, at the C-4 position of the pyridine ring is a critical step, as the halogen serves as the leaving group in the subsequent nucleophilic aromatic substitution reaction.

Several methods exist for the halogenation of pyridines:

An in-depth examination of the synthetic pathways and analytical verification for the compound This compound reveals a multi-step process rooted in established organic chemistry principles. The synthesis primarily involves the formation of a key nitro-intermediate followed by a reduction step, with various analytical techniques employed to confirm the structure and purity of the final product.

Applications of 4 4 Aminophenoxy Pyridin 2 1h One and Its Derivatives in Medicinal Chemistry

Role as a Key Intermediate in Drug Synthesis

The chemical reactivity and structural geometry of the 4-(4-aminophenoxy)pyridin-2(1H)-one core make it an invaluable building block in the synthesis of targeted therapeutics. Its amine group offers a convenient handle for introducing various pharmacophoric moieties, enabling the systematic construction of molecules with desired drug-like properties.

Precursor for Targeted Anticancer Agents (e.g., Sorafenib Analogues)

The most prominent application of a derivative of the title compound is as a crucial intermediate in the manufacture of Sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma and hepatocellular carcinoma. researchgate.net Specifically, the N-methylated amide derivative, 4-(4-aminophenoxy)-N-methylpicolinamide, is an essential precursor. researchgate.netthieme-connect.comatlantis-press.com

Synthetic routes to Sorafenib frequently involve the etherification of 4-aminophenol (B1666318) with a 4-chloropicolinamide derivative, followed by the formation of the urea (B33335) linkage. google.com For instance, one common pathway involves reacting 4-chloro-N-methylpicolinamide with 4-aminophenol to yield 4-(4-aminophenoxy)-N-methylpicolinamide. google.com This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to produce the final Sorafenib molecule. google.com Efficient and practical synthetic methods have been developed to optimize the production of this key intermediate, which is also a building block for other kinase inhibitors like Regorafenib. researchgate.netthieme-connect.com

Building Block for Kinase Inhibitors (e.g., VEGFR-2, Aurora Kinases, c-Met)

The this compound scaffold is integral to the structure of various kinase inhibitors beyond Sorafenib, targeting enzymes that are critical in cancer cell signaling pathways.

VEGFR-2: As the backbone of Sorafenib, the scaffold is fundamental to the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which plays a pivotal role in tumor angiogenesis. google.com The diaryl urea motif, which is attached to the 4-aminophenoxy portion of the molecule, is a key feature for binding to and inhibiting these kinase receptors. thieme-connect.com

c-Met: Derivatives of 4-(4-aminophenoxy)picolinamide have been specifically designed and synthesized as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, invasion, and metastasis. bioworld.comnih.gov In one study, a series of 36 derivatives were developed, leading to the identification of a compound (compound 46) with an IC₅₀ value of 46.5 nM against c-Met kinase. nih.gov This compound demonstrated significantly greater antiproliferative activity against the A549 lung cancer cell line than the established c-Met inhibitor, Cabozantinib. bioworld.comnih.gov

Aurora Kinases: While many compounds have been developed as Aurora kinase inhibitors, which are key regulators of mitosis and a target for cancer therapy, current research does not strongly link the most potent inhibitors back to the this compound scaffold. nih.govsci-hub.se Inhibitors like VX-680 (MK-0457) and others based on pyrazole (B372694) or furanopyrimidine cores have different heterocyclic systems. pdbj.orgnih.govresearchgate.net

Biological Activity of Derivatives Containing the this compound Scaffold

Beyond their role as synthetic intermediates, derivatives incorporating the this compound framework have been shown to possess intrinsic biological activities, ranging from anticancer to antiviral and anti-inflammatory effects.

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

Numerous studies have confirmed the direct antiproliferative and cytostatic effects of molecules built around this scaffold. The ability to introduce a wide range of substituents allows for the fine-tuning of activity against various cancer cell lines.

For example, novel 4-(4-aminophenoxy)picolinamide derivatives have shown potent, dose-dependent inhibition of cancer cell proliferation. bioworld.comnih.gov Compound 46 from one such study exhibited superior activity against the A549 lung cancer cell line compared to Cabozantinib and was also effective against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. bioworld.comnih.gov Further investigation revealed this compound induces apoptosis and arrests the cell cycle in the G0/G1 phase. nih.gov Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated significant growth inhibition of HepG2 (liver cancer) and HCT116 (colon cancer) cell lines at low micromolar concentrations. nih.gov

Antiproliferative Activity of this compound Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 46A549Lung0.26 bioworld.comnih.gov
Compound 46HeLaCervical0.82 bioworld.com
Compound 46MCF-7Breast2.35 bioworld.com
Cabozantinib (Reference)A549Lung~0.62 bioworld.comnih.gov
Compound 5qHCT116Colon0.24 nih.gov
Compound 5qHepG2Liver0.31 nih.gov

Antiviral Potency of Functionalized Analogs

The pyridin-2(1H)-one core, a key component of the title compound, is also found in potent antiviral agents. Specifically, derivatives of this scaffold have been identified as highly selective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

A study focused on 4-benzylpyridin-2(1H)-one analogs revealed compounds with exceptional potency. nih.gov By modifying the substituents on the pyridinone ring, researchers developed inhibitors that block the replication of HIV-1 in CEM-SS cells with IC₅₀ values in the nanomolar range. nih.gov One of the most active compounds, 27 , not only inhibited recombinant HIV-1 reverse transcriptase but was also effective against a nevirapine-resistant viral strain, highlighting the potential of this scaffold to overcome common drug resistance mechanisms. nih.gov

Anti-HIV-1 Activity of 4-Benzylpyridinone Derivatives
CompoundActivityIC₅₀Reference
Compound 14Inhibition of HIV-1 Replication (CEM-SS cells)0.2 - 6 nM nih.gov
Compound 19Inhibition of HIV-1 Replication (CEM-SS cells)0.2 - 6 nM nih.gov
Compound 27Inhibition of HIV-1 Replication (CEM-SS cells)0.2 - 6 nM nih.gov
Compound 27Inhibition of Nevirapine-Resistant HIV-140 nM nih.gov

Anti-inflammatory and Other Pharmacological Activities

Research has also uncovered the potential of 4(1H)-pyridinone derivatives as anti-inflammatory and analgesic agents. A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were synthesized and evaluated for these properties. nih.gov In preclinical models, all of the tested compounds demonstrated higher analgesic activity than acetylsalicylic acid. nih.gov Furthermore, they exhibited more potent anti-inflammatory effects in the carrageenan-induced rat paw edema test than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov These findings suggest that the pyridinone scaffold could be a valuable template for developing new anti-inflammatory and pain-relieving medications. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the this compound scaffold for enhanced biological activity. These studies involve the systematic modification of different parts of the molecule to understand how chemical structure influences potency and selectivity. Research on analogous structures, such as 4-(4-aminophenoxy)picolinamide and other pyridinone derivatives, provides valuable insights into the key structural features required for potent inhibition of target proteins, such as the c-Met kinase. nih.gov

In a study focused on developing antitumor agents, a series of 36 derivatives based on a similar 4-(4-aminophenoxy)pyridinamide scaffold were synthesized and evaluated. nih.gov The investigation revealed that specific substitutions on the pyridine (B92270) and aniline (B41778) rings are critical for activity. For instance, the introduction of certain groups can significantly enhance the antiproliferative effects against various cancer cell lines. nih.gov One of the most promising compounds from this study, compound 46 , demonstrated an IC₅₀ value of 0.26 μM against the A549 cell line, which was more potent than the established inhibitor cabozantinib. nih.gov The IC₅₀ value of this compound against c-Met kinase was found to be 46.5 nM. nih.gov

The general SAR trends for related scaffolds can be summarized as follows:

The Pyridine Ring: Modifications to the pyridine ring are well-tolerated and can be used to fine-tune the electronic properties and solubility of the molecule.

The Aniline Moiety: The amino group on the phenoxy ring is often a key interaction point with the target protein. Substitutions on this ring can dramatically affect binding affinity and selectivity.

The Linker: The ether linkage between the pyridine and phenyl rings provides a certain degree of conformational flexibility, which is important for optimal positioning within the binding site.

These findings highlight the importance of systematic structural modifications to identify derivatives with superior potency and drug-like properties.

Table 1: Antiproliferative Activity of Selected 4-(4-Aminophenoxy)pyridinamide Derivatives

CompoundTarget Cell LineIC₅₀ (μM)Notes
Compound 46 A5490.26Showed 2.4 times the inhibitory activity of Cabozantinib. nih.gov
Cabozantinib A549>0.624Reference compound. nih.gov
Compound 46 c-Met Kinase0.0465Demonstrates potent kinase inhibition. nih.gov

This table is based on data from a study on 4-(4-aminophenoxy)picolinamide derivatives, which are structurally related to the primary compound of interest.

Molecular Modeling and Docking Investigations in Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to visualize and understand the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level. These investigations provide crucial insights into the binding mode and the specific amino acid residues involved in the interaction, which can guide further optimization of the scaffold.

Docking studies on related kinase inhibitors have shown that the 4-(4-aminophenoxy)pyridinamide scaffold can fit into the ATP-binding pocket of kinases like c-Met. nih.gov The pyridinamide portion of the molecule often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. For example, a highly potent derivative, compound 46 , was found to form four key hydrogen bonds with the c-Met kinase. nih.gov

In silico studies of other pyridine-based inhibitors targeting cyclin-dependent kinases (CDKs) have also highlighted the importance of specific residues in the ATP-binding site. nih.gov While the exact residues differ between kinases, the general principle of forming hydrogen bonds and engaging in hydrophobic interactions remains consistent. For instance, in CDK2, key residues might include Glu12, Lys33, and Asp145, while in CDK4, they could be Val14, Lys35, and Asp158. nih.gov

A molecular docking study on a different pyridine-containing compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), revealed a binding energy (ΔG) of -10.3 kcal/mol, indicating a strong potential for inhibition. nih.gov This further supports the idea that pyridine-based scaffolds can serve as effective templates for kinase inhibitors.

Table 2: Key Molecular Interactions and Binding Energies from Docking Studies

Compound/ScaffoldTarget ProteinKey Interacting ResiduesBinding Energy (ΔG)
Compound 46 c-Met KinaseNot specified, but forms 4 key H-bonds. nih.govNot specified
NPPA Kinase (PDB ID 2hyy)Not specified-10.3 kcal/mol nih.gov
Imatinib (Control) Kinase (PDB ID 2hyy)Not specified-12.8 kcal/mol nih.gov

This table includes data from studies on structurally related pyridine derivatives to illustrate the principles of molecular docking.

Evaluation of Metabolic Stability and Pharmacokinetic Considerations for Derivatives

The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its potential for clinical success. For derivatives of the this compound scaffold, these properties are extensively evaluated to ensure that the compound can reach its target in sufficient concentrations and persist long enough to exert its therapeutic effect.

Studies on related 4(1H)-pyridone structures have shown that they are generally more metabolically stable than their 4(1H)-quinolone and 9(10H)-acridone counterparts. nih.gov This increased stability is a desirable characteristic for drug candidates. The metabolic stability of these compounds is often assessed in vitro using liver microsomes from different species, including rats, dogs, and humans. nih.gov

In a study of a potential PDE5 inhibitor, NHPPC, the compound showed high binding to plasma proteins in rats (96.2%), dogs (99.6%), and humans (99.4%). nih.gov After a 60-minute incubation with liver microsomes, the percentage of the remaining compound was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, indicating variable metabolic rates across species. nih.gov The in vitro intrinsic clearance was 0.0233, 0.1204, and 0.0214 mL/min/mg protein in rat, dog, and human liver microsomes, respectively. nih.gov

Pharmacokinetic studies in animal models provide further information on the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Following oral administration of NHPPC to rats and dogs, the time to reach maximum plasma concentration (t_max) was 6 and 0.5 hours, respectively. nih.gov The absolute bioavailability was approximately 34.5% in rats and 53.1% in dogs. nih.gov These results indicate that derivatives from this class can have good oral absorption and a reasonable pharmacokinetic profile, making them promising candidates for further development. nih.gov

Table 3: In Vitro Metabolic Stability and Pharmacokinetic Parameters of a Related Compound (NHPPC)

ParameterRatDogHuman
Plasma Protein Binding 96.2% nih.gov99.6% nih.gov99.4% nih.gov
% Remaining (60 min in liver microsomes) 42.8% nih.gov0.8% nih.gov42.0% nih.gov
In Vitro Intrinsic Clearance (mL/min/mg protein) 0.0233 nih.gov0.1204 nih.gov0.0214 nih.gov
t_max (oral administration) 6 h nih.gov0.5 h nih.govN/A
Absolute Bioavailability ~34.5% nih.gov~53.1% nih.govN/A

This table presents data for NHPPC, a compound with a different but relevant heterocyclic structure, to illustrate the types of pharmacokinetic evaluations performed.

Materials Science and Polymer Chemistry Applications of 4 4 Aminophenoxy Pyridin 2 1h One Derivatives

Synthesis of High-Performance Polyimides and Copolymers

Derivatives of 4-(4-aminophenoxy)pyridin-2(1H)-one serve as novel diamine monomers in the synthesis of high-performance polyimides and copolymers. The most common synthetic route is a classical two-step polycondensation reaction. This process involves the reaction of the diamine monomer with various aromatic dianhydrides. nih.govresearchgate.net

The initial step involves the formation of a poly(amic acid) precursor at room temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). researchgate.netresearchgate.net This is followed by a cyclodehydration step, which can be carried out either by thermal treatment at high temperatures or by chemical imidization using reagents like acetic anhydride (B1165640) and pyridine (B92270), to form the final polyimide. csic.es The general scheme for the synthesis of polyimides from a diamine and a dianhydride is a well-established process in polymer chemistry. rsc.org

The incorporation of the pyridin-2(1H)-one moiety and other functional groups, such as ketone or fluoro groups, into the polymer backbone allows for the tailoring of the final properties of the material. nih.govresearchgate.netrsc.org For instance, the use of fluorinated dianhydrides like 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropanedianhydride (6FDA) in conjunction with pyridine-containing diamines has been shown to produce polyimides with enhanced solubility and modified optical and dielectric properties. rsc.org

Thermal Stability and Mechanical Properties of Derived Polymeric Materials

Polyimides derived from this compound and its analogs consistently exhibit high thermal stability, a critical characteristic for high-performance materials. Thermogravimetric analysis (TGA) of these polymers typically reveals high decomposition temperatures. For example, polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, a related diamine, show temperatures for 5% weight loss in a nitrogen atmosphere ranging from 472°C to 501°C, with char yields at 800°C between 55.3% and 60.8%. nih.govresearchgate.net Similarly, polyimides containing a 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine diamine exhibit temperatures for 10% weight loss exceeding 544°C. researchgate.net

The glass transition temperature (Tg), another key indicator of thermal stability, is also significantly high for these materials. Polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone have Tg values ranging from 201°C to 310°C, depending on the dianhydride used. nih.govresearchgate.net In another study, the introduction of bulky adamantyl groups into the polyimide backbone resulted in even higher glass transition temperatures, between 290°C and 330°C. researchgate.net Crosslinking the polyimide structure, for instance by using an epoxy reagent, can further elevate the Tg, with one study reporting an increase from 217°C to 339°C. nih.gov

The mechanical properties of films cast from these polyimides are also noteworthy. They typically form tough, flexible films with excellent tensile strength. researchgate.netresearchgate.net For instance, films derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone exhibit tensile strengths between 103 and 145 MPa, a tensile modulus of 1.20 to 1.88 GPa, and an elongation at break of 12.9% to 15.2%. nih.govresearchgate.net Another series of polyimides based on a hyperbranched structure showed tensile strengths of 91-112 MPa and an initial modulus of 2.14-2.57 GPa. researchgate.net

Table 1: Thermal and Mechanical Properties of Polyimides Derived from Pyridinone-related Diamines

Polymer SystemTg (°C)Td5% (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PIs from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone nih.govresearchgate.net201-310472-501103-1451.20-1.8812.9-15.2
PIs from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine researchgate.net>254>544 (T10%)91-1122.14-2.575.99-7.99
PIs with adamantyl groups researchgate.net290-330>500---
Crosslinked 6FDA-ODA PI nih.gov339----

Optical and Electroluminescent Characteristics of Polyimide Systems

The unique chemical structure of polyimides containing the this compound moiety and its derivatives imparts them with interesting optical and, in some cases, electroluminescent properties. These materials are often highly transparent and can be solution-cast into clear films. researchgate.netresearchgate.net

Many of these polyimides exhibit good optical transparency in the visible light range. researchgate.net For example, certain hyperbranched polyimides have been reported to have light transparency higher than 90% in the visible spectrum (400-760 nm) with UV-vis absorption cutoff wavelengths below 370 nm. researchgate.net The incorporation of fluorine atoms into the polymer backbone, often through the use of fluorinated dianhydrides like 6FDA, can further enhance optical transparency. mdpi.com For instance, fluoro-containing polyimides have shown optical transmittances of 78.3–81.3% at a wavelength of 436 nm. mdpi.com

The refractive indices of these polyimides can be tailored by their chemical composition. Polyimides with a hyperbranched structure have been shown to have average refractive indices ranging from 1.5780 to 1.6271 and low birefringence. researchgate.net The introduction of fluorine can lower the refractive index. researchgate.net

Some polyimides containing pyridinium (B92312) salt moieties within their main chain have demonstrated light-emitting properties. nih.gov These polymers can emit green light in both polar and nonpolar organic solvents and blue light in the film state. nih.gov While not directly based on this compound, this highlights the potential for designing electroluminescent materials by incorporating pyridinium structures. Furthermore, polyimides with pendant thioxanthenone derivatives have been studied for their electrochromic properties, indicating that modifications to the polymer structure can lead to materials suitable for optoelectronic applications like memristors. researchgate.net The promising optical properties of these polyimide systems suggest their potential for applications in optoelectronic devices. nih.govresearchgate.net

Applications in Advanced Membrane Technologies (e.g., Gas Separation, Proton Exchange)

The excellent physicochemical properties of polyimides, such as good thermal stability and chemical resistance, make them prime candidates for membrane-based applications, particularly in gas separation. researchgate.net The ability to tune the molecular structure of polyimides derived from this compound analogues allows for the optimization of free volume and polymer chain packing, which are crucial for gas permeability and selectivity. googleapis.com

Polyimide membranes are being explored for various gas separations, including the enrichment of oxygen and nitrogen from the air, hydrogen recovery in refineries, and the separation of carbon dioxide from natural gas or hydrogen from syngas. googleapis.comresearchgate.net The performance of these membranes is determined by a trade-off between permeability and selectivity. Research has shown that specific polyimide structures can exhibit an excellent balance of these properties. googleapis.com For instance, certain polyimide membranes have demonstrated high CO2 permeability, making them suitable for carbon capture applications. google.com

While direct studies on polyimides from this compound for proton exchange membranes are less common in the provided context, the presence of the pyridone ring, which can potentially be protonated, suggests a possible avenue for future research in this area. The development of novel polymer membranes with higher gas permeabilities and selectivities is a continuous area of research, and polyimides derived from custom-designed diamines are at the forefront of these efforts. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Bioactive Targets for 4-(4-Aminophenoxy)pyridin-2(1H)-one Derivatives

The pyridin-2(1H)-one core is a versatile scaffold that has been successfully modified to target a diverse range of biological molecules implicated in various diseases. Future research will continue to build on this foundation, exploring new and challenging bioactive targets.

One promising area is in oncology. Derivatives of the pyridin-2(1H)-one scaffold have been investigated as regulators of the eukaryotic translation initiation factor 3a (eIF3a), a protein involved in cancer and fibrosis. nih.gov Specifically, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one has shown both potency and selectivity against lung cancer cell lines by inhibiting translation initiation through eIF3a suppression. nih.gov This opens the door for designing novel eIF3a regulators. Furthermore, the 4-amino-3-carboxamide disubstituted pyridine-2(1H)-one motif has been identified as a key starting point in medicinal chemistry programs targeting kinases like FAK and EGFR mutants to treat skin disorders. beilstein-journals.org Other related structures, such as imidazo[4,5-c]pyridin-2-one derivatives, are being explored as novel inhibitors of the Src family kinases, which are implicated in the progression of glioblastoma. nih.gov The broader pyridinone class has also yielded inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are key regulators of cancer cell metabolism, particularly in aggressive forms like pancreatic ductal adenocarcinoma. nih.gov

Beyond cancer, the pyridinone scaffold is a rich source of antiviral agents. Researchers have successfully designed derivatives that act as inhibitors of influenza PA endonuclease, hepatitis B virus (HBV) DNA replication, and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov

The structural versatility of pyridinone derivatives also allows for targeting receptors involved in neurological and metabolic disorders. For instance, substituted 4-alkoxy-2-aminopyridines have been synthesized and evaluated as novel antagonists for the neuropeptide Y1 (NPY1) receptor, which is involved in appetite and anxiety. nih.gov Similarly, 4-amino-2-phenylpyrimidine derivatives have been identified as potent agonists of GPR119, a receptor that plays a role in glucose homeostasis, making them potential candidates for new anti-diabetic drugs. nih.gov There is also potential for developing inhibitors for targets like human rhinovirus 3C protease and urease based on the 3,4-dihydro-2-pyridone scaffold. mdpi.com

Development of Advanced Synthetic Methodologies for Enhanced Sustainability

As the therapeutic potential of this compound derivatives becomes more apparent, the development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial. Current research focuses on improving sustainability by reducing reaction steps, minimizing waste, and using milder conditions.

A significant advancement is the development of novel, multi-parallel synthetic routes that allow for the efficient production of libraries of 3,4-disubstituted pyridin-2(1H)-one kinase inhibitors. beilstein-journals.org One such innovative method involves the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature, which avoids harsh reagents and high temperatures. beilstein-journals.org

"Green chemistry" principles are increasingly being applied to the synthesis of pyridinone cores. For example, a one-pot synthesis of 2-(1H)-pyridinones has been reported using L-proline as a catalyst, which proceeds efficiently with broad functional group tolerance in an eco-friendly manner. nih.gov Another sustainable approach is the use of nonconventional energy sources. Ultrasound-assisted multicomponent reactions for preparing 3,4-Dihydro-2(1H)-pyridones have been shown to offer milder conditions, significantly shorter reaction times, and higher yields compared to conventional heating methods. mdpi.com Researchers are also exploring transition metal-free routes for synthesizing complex derivatives, such as the carbanion-induced ring transformation of 2H-pyran-2-ones to create asymmetrical 1,3-teraryls, thereby avoiding potentially toxic and expensive metal catalysts. researchgate.net

These advanced methodologies not only enhance the sustainability of producing these valuable compounds but also facilitate the rapid synthesis of diverse chemical libraries needed for drug discovery programs.

Computational Approaches in Rational Drug Design and Material Science

Computational methods are becoming indispensable tools in modern drug discovery and material science, enabling the rational design of molecules with desired properties and reducing the time and cost of development. wiley.com For derivatives of this compound, these approaches are being used to predict bioactivity, understand structure-activity relationships (SAR), and identify novel therapeutic targets.

Computer-aided drug design (CADD) encompasses a range of techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. nih.gov These tools have been applied to design and screen for small molecule inhibitors of specific targets, such as the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, a key target in certain cancers. nih.gov By simulating how different molecules bind to the allosteric site of the enzyme, researchers can prioritize the synthesis of compounds with the highest predicted affinity and potency. nih.gov

Pharmacophore modeling is another powerful computational technique that has been used to study pyridin-2(1H)-one derivatives. nih.gov By creating models that define the essential three-dimensional arrangement of chemical features required for biological activity, researchers can understand the selectivity of compounds for different cell lines (e.g., cancer vs. fibrosis) and design new molecules with enhanced specificity. nih.gov Docking studies have also been instrumental in exploring new binding sites on existing targets. For example, computational analysis revealed a previously unknown binding pocket on the ABCG2 transporter protein, which is involved in multidrug resistance in cancer. nih.gov This insight guided the design of a new series of 6-substituted 4-anilino-2-phenylpyrimidines with increased inhibitory activity. nih.gov

These computational strategies, including virtual screening, fragment-based design, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are crucial for navigating the complexities of drug design and accelerating the journey from a chemical scaffold to a viable therapeutic candidate. wiley.com

Integration of the this compound Scaffold into Multi-Targeted Therapies

Complex, multifactorial diseases such as cancer and neurodegenerative disorders often prove difficult to treat with single-target drugs. rsc.org This has led to a growing interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. The versatile this compound scaffold is an excellent candidate for developing such therapies.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single chemical entity, is a key strategy in MTDL design. nih.gov This approach has been used to create novel inhibitors of the pyruvate dehydrogenase kinase (PDK) system by fusing 1,2,4-amino triazines with indole (B1671886) moieties. nih.gov Similarly, the pyridinone scaffold can be integrated with other active fragments to address the complex pathology of conditions like Alzheimer's disease. nih.gov For instance, researchers have designed pyrazolopyridine hybrids that act as multi-target agents against Alzheimer's by simultaneously inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting glycogen (B147801) synthase kinase 3 beta (GSK3β), and preventing the aggregation of both tau protein and amyloid-β peptides. nih.gov

In cancer therapy, overcoming multidrug resistance (MDR) is a major challenge. The ATP-binding cassette (ABC) transporters are key players in MDR. Research into 4-anilino-2-phenylpyrimidine derivatives has led to the discovery of compounds that can inhibit multiple transporters, such as ABCB1, ABCC1, and ABCG2, simultaneously. nih.gov Such broad-spectrum antagonism could be a powerful strategy to resensitize cancer cells to chemotherapy. nih.gov

The development of MTDLs based on the this compound core represents a sophisticated, systems-level approach to treating complex diseases. By addressing multiple pathological pathways with a single molecule, these therapies hold the promise of improved efficacy and a reduced likelihood of developing drug resistance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-aminophenoxy)pyridin-2(1H)-one, and how can purity be validated?

  • Methodology : The synthesis typically involves cyclocondensation of 4-aminophenol with activated pyridinone precursors. For example, a two-step process may include (i) coupling 4-aminophenol with a halogenated pyridin-2(1H)-one derivative using a palladium-catalyzed Buchwald-Hartwig amination , followed by (ii) deprotection or reduction steps.
  • Characterization : Validate purity via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity). Monitor reaction intermediates using TLC and optimize solvent systems (e.g., DMF/EtOAC) to minimize byproducts .

Q. How do structural modifications at the 4-aminophenoxy group influence physicochemical properties?

  • Approach : Perform comparative studies using analogs with substituents like methyl, halogen, or nitro groups. Measure solubility (via shake-flask method), logP (HPLC-derived), and thermal stability (DSC/TGA). For instance, electron-withdrawing groups (e.g., -NO2_2) reduce solubility but enhance thermal stability .
  • Tools : Computational tools like COSMO-RS predict solubility, while DFT calculations assess electronic effects on the pyridinone ring .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Protocols : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or SPR for binding affinity. For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative strains. Include cytotoxicity assays (MTT) on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the compound’s enzyme inhibition profile?

  • Strategies :

  • Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. For example, if conflicting KiK_i values arise, test under varying pH or co-factor conditions .
  • Structural Elucidation : Perform X-ray crystallography or cryo-EM of the compound bound to its target (e.g., HIV reverse transcriptase) to identify key interactions (e.g., hydrogen bonds with Lys103 or Tyr181) .
    • Case Study : If conflicting reports on DPP-4 inhibition exist, use mutagenesis to validate residues critical for binding (e.g., Glu205/206) .

Q. What strategies mitigate resistance in viral targets when using pyridin-2(1H)-one derivatives as NNRTIs?

  • Approach :

  • Resistance Profiling : Generate mutant HIV-RT strains (e.g., K103N, Y181C) and test IC50_{50} shifts. Design dual-target inhibitors (e.g., hybrid pyridinone-UC781) to overcome mutation-driven resistance .
  • Co-crystallography : Identify "resilient" binding pockets (e.g., hydrophobic cleft near Tyr318) for structure-based optimization .
    • Data Interpretation : Use molecular dynamics simulations to predict entropy-enthalpy trade-offs in mutant binding .

Q. How can computational modeling guide the optimization of bioavailability and target engagement?

  • Workflow :

QSAR Modeling : Corrogate substituent effects (e.g., 4-aminophenoxy vs. 4-fluorophenoxy) on permeability (Caco-2 assays) .

Molecular Docking : Prioritize analogs with improved H-bonding (e.g., with Ser105 of MCH1R) and reduced torsional strain .

ADMET Prediction : Use SwissADME or ADMETLab to filter candidates with optimal CNS MPO scores (>4) for neurotargets .

Q. What experimental designs address low solubility challenges in in vivo studies?

  • Solutions :

  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility. For IV administration, prepare cyclodextrin inclusion complexes .
  • Pharmacokinetics : Conduct dose-ranging studies in Sprague-Dawley rats with LC-MS/MS quantification. Compare AUC and CmaxC_{\text{max}} for free vs. formulated compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50} values across different labs?

  • Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or compound degradation (e.g., hydrolysis of the aminophenoxy group).
  • Resolution :

  • Standardization : Use a reference inhibitor (e.g., staurosporine) as an internal control.
  • Stability Testing : Monitor compound integrity via LC-MS under assay conditions (e.g., 37°C, pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.